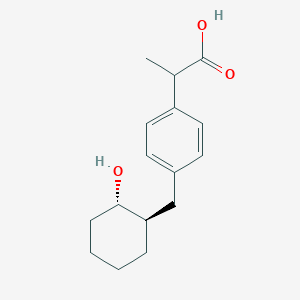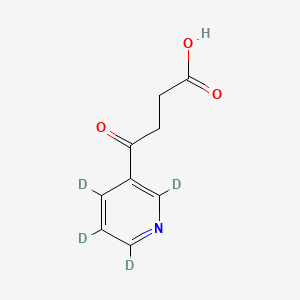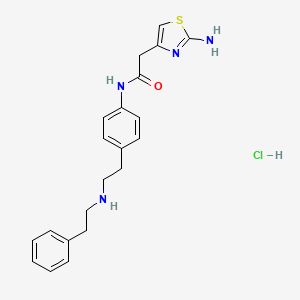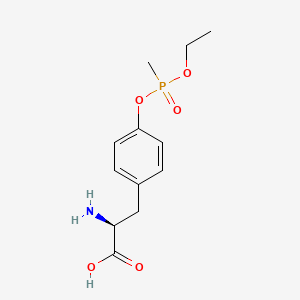
O-(Ethoxymethylphosphinyl)-L-tyrosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Ethoxymethylphosphinyl)-L-tyrosin is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(Ethoxymethylphosphinyl)-L-tyrosin typically involves the reaction of L-tyrosine with ethoxymethylphosphine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-(Ethoxymethylphosphinyl)-L-tyrosin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
O-(Ethoxymethylphosphinyl)-L-tyrosin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of O-(Ethoxymethylphosphinyl)-L-tyrosin involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(Methylphosphinyl)-L-tyrosin
- O-(Ethylphosphinyl)-L-tyrosin
- O-(Propylphosphinyl)-L-tyrosin
Uniqueness
O-(Ethoxymethylphosphinyl)-L-tyrosin is unique due to its specific ethoxymethyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H18NO5P |
|---|---|
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H18NO5P/c1-3-17-19(2,16)18-10-6-4-9(5-7-10)8-11(13)12(14)15/h4-7,11H,3,8,13H2,1-2H3,(H,14,15)/t11-,19?/m0/s1 |
Clé InChI |
NANQCSKLSQVZTQ-IFGYVTRGSA-N |
SMILES isomérique |
CCOP(=O)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
CCOP(=O)(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


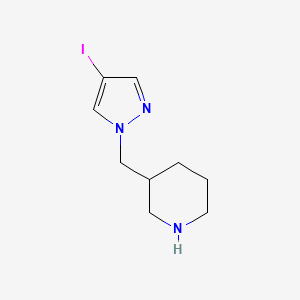
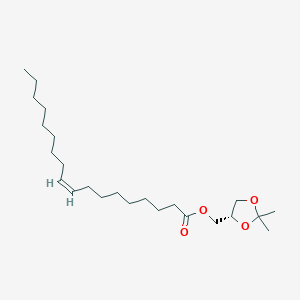
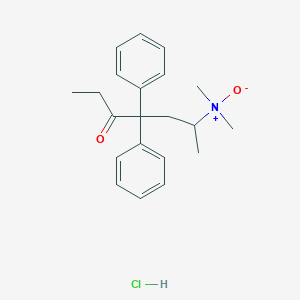
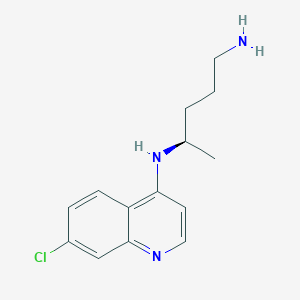
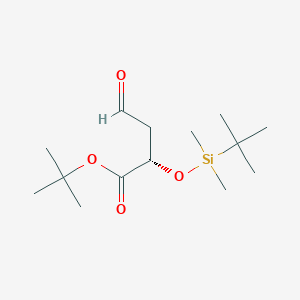
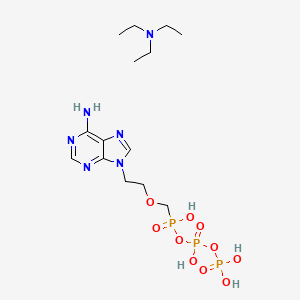
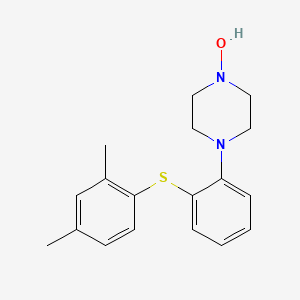
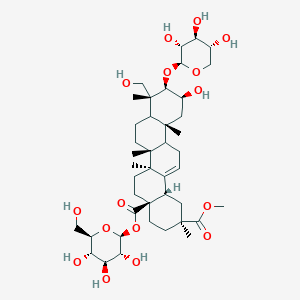
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
